molecular formula C20H24N2O3 B251634 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Katalognummer B251634
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: TULZDPSMFPDFNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as DMXAA and is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells.

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates the immune system to fight cancer cells by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, which are essential for the immune system to fight cancer cells. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. DMXAA has been shown to have a short half-life in the body, which limits its effectiveness as an antitumor agent.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent antitumor activity in preclinical studies. DMXAA is also relatively easy to synthesize and purify. However, DMXAA has a short half-life in the body, which limits its effectiveness as an antitumor agent. DMXAA also has limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of DMXAA. One direction is to develop new formulations of DMXAA that have improved solubility and pharmacokinetic properties. Another direction is to investigate the use of DMXAA in combination with other antitumor agents to enhance its effectiveness. The use of DMXAA in combination with immunotherapy agents is also an area of active research. Finally, the development of biomarkers to predict the response to DMXAA treatment is an important area of future research.
Conclusion:
DMXAA is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells. DMXAA has several advantages and limitations for lab experiments, and there are several future directions for its study. DMXAA has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully understand its potential therapeutic applications.

Synthesemethoden

DMXAA can be synthesized using a multi-step procedure. The first step involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. The second step involves the reaction of 2-(3,5-dimethylphenoxy)acetamide with 2-(4-morpholinyl)aniline to form 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide. The final product can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

DMXAA has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent and has been shown to have potent antitumor activity in preclinical studies. DMXAA has been shown to activate the immune system to fight cancer cells by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).

Eigenschaften

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-15-11-16(2)13-17(12-15)25-14-20(23)21-18-5-3-4-6-19(18)22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)

InChI-Schlüssel

TULZDPSMFPDFNC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.